

An In-depth Technical Guide to 1-Phenylpiperidine-2-carboxylic acid

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Compound of Interest

Compound Name: *1-Phenylpiperidine-2-carboxylic acid*

Cat. No.: *B1359680*

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CAS Number: 743422-75-5 IUPAC Name: **1-Phenylpiperidine-2-carboxylic acid**

This technical guide provides a comprehensive overview of **1-Phenylpiperidine-2-carboxylic acid**, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide combines available information with data from structurally related compounds to offer a thorough understanding of its synthesis, potential biological activities, and areas for future investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

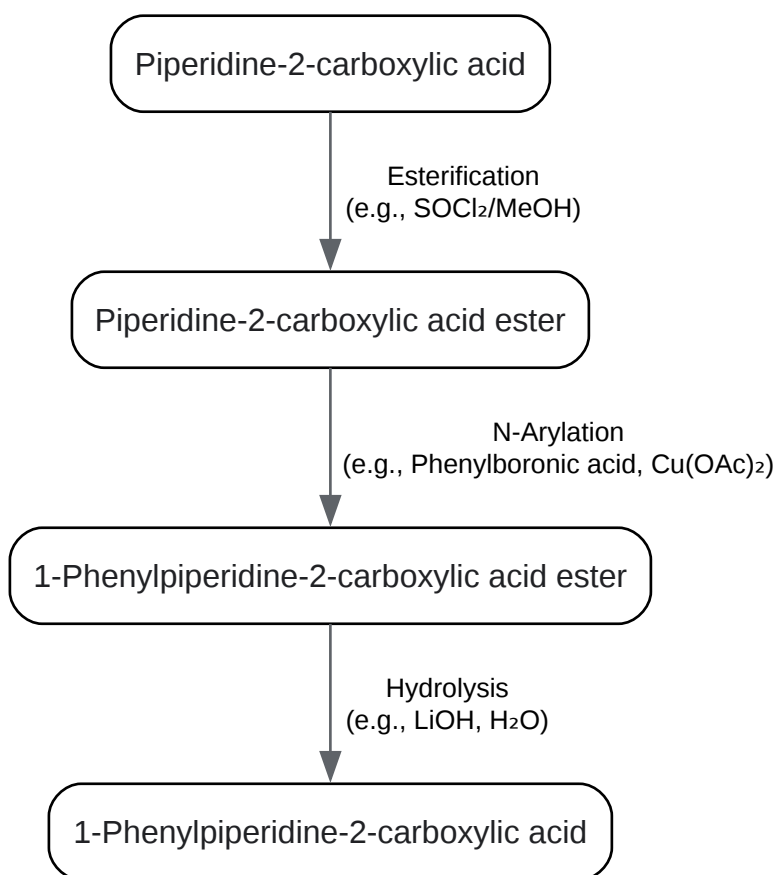
1-Phenylpiperidine-2-carboxylic acid belongs to the family of phenylpiperidine derivatives, which are characterized by a phenyl group attached to a piperidine ring. The presence of a carboxylic acid group at the 2-position of the piperidine ring introduces a key functional group for potential chemical modifications and biological interactions.

Property	Value	Source
CAS Number	743422-75-5	ChemicalBook[1]
IUPAC Name	1-Phenylpiperidine-2-carboxylic acid	
Molecular Formula	C ₁₂ H ₁₅ NO ₂	ChemicalBook[1]
Molecular Weight	205.25 g/mol	ChemicalBook[1]
Appearance	White to off-white solid (Predicted)	
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)	

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1-Phenylpiperidine-2-carboxylic acid** are not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl piperidine derivatives and related carboxylic acids. A common approach involves the N-arylation of a piperidine-2-carboxylic acid ester followed by hydrolysis.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic workflow for **1-Phenylpiperidine-2-carboxylic acid**.

Experimental Protocol (Hypothetical):

Step 1: Esterification of Piperidine-2-carboxylic acid

- Suspend piperidine-2-carboxylic acid in methanol.
- Cool the mixture to 0°C.
- Slowly add thionyl chloride and stir the reaction mixture.
- Allow the reaction to warm to room temperature and then reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure to obtain the methyl ester of piperidine-2-carboxylic acid.

Step 2: N-Arylation of Piperidine-2-carboxylic acid methyl ester

- To a solution of piperidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., dichloromethane), add phenylboronic acid, a copper catalyst such as copper(II) acetate, and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature under an inert atmosphere.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield **1-phenylpiperidine-2-carboxylic acid** methyl ester.

Step 3: Hydrolysis of **1-Phenylpiperidine-2-carboxylic acid** methyl ester

- Dissolve the **1-phenylpiperidine-2-carboxylic acid** methyl ester in a mixture of tetrahydrofuran and water.
- Add lithium hydroxide and stir the mixture at room temperature.
- Monitor the hydrolysis by TLC.
- Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain **1-Phenylpiperidine-2-carboxylic acid**.

Potential Biological Activities and Signaling Pathways

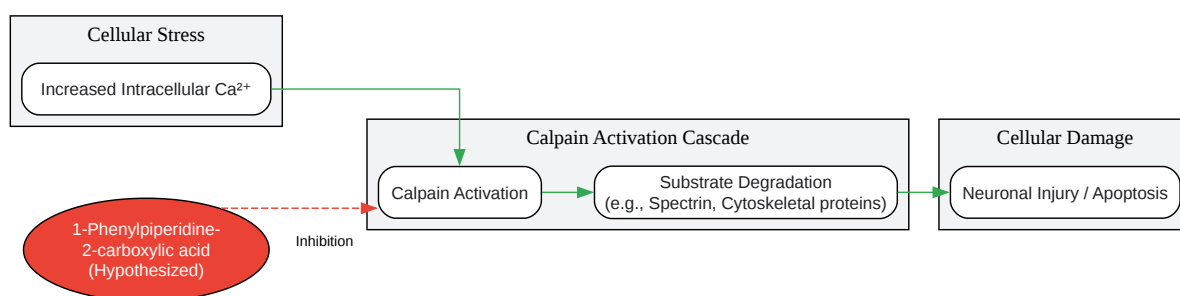
Direct studies on the biological activity of **1-Phenylpiperidine-2-carboxylic acid** are scarce. However, the broader class of phenylpiperidine derivatives exhibits a wide range of pharmacological activities, primarily affecting the central nervous system (CNS).[2][3] The activity is highly dependent on the substitution pattern on both the phenyl and piperidine rings.

Hypothesized Biological Targets and Signaling Pathways:

Based on the activities of related compounds, **1-Phenylpiperidine-2-carboxylic acid** could potentially interact with several biological targets. For instance, various phenylpiperidine derivatives are known to act as:

- **Opioid Receptor Modulators:** Many phenylpiperidine-based compounds, such as fentanyl and its analogs, are potent agonists of the μ -opioid receptor, leading to analgesic effects.[3]
- **Calpain Inhibitors:** Piperidine carboxamide derivatives have been shown to be effective calpain inhibitors, which have neuroprotective properties.[4]
- **Anti-inflammatory Agents:** Some piperazine derivatives, structurally similar to piperidines, have demonstrated anti-inflammatory and anti-nociceptive effects.[5]

A potential, hypothesized signaling pathway, based on the activity of calpain-inhibiting piperidine derivatives, is illustrated below. Calpains are calcium-activated neutral proteases, and their over-activation is implicated in neurodegenerative diseases. Inhibition of calpain can prevent the breakdown of key cellular proteins and reduce neuronal damage.



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Caption: Hypothesized signaling pathway for the neuroprotective effects of **1-Phenylpiperidine-2-carboxylic acid** via calpain inhibition.

Comparative Data of Related Piperidine Derivatives:

To provide context for the potential activity of **1-Phenylpiperidine-2-carboxylic acid**, the following table summarizes the biological activities of some related piperidine derivatives.

Compound	Biological Activity	Target	Reference
Piperidine carboxamide derivatives (e.g., 11f, 11j)	Calpain inhibition, anticonvulsive properties	μ -calpain	[4]
4-Hexyloxyanilide of nipecotic acid (piperidine-3-carboxylic acid derivative)	Platelet aggregation inhibition	Platelet membranes	[6]
Phenylpiperidine derivatives (general)	Analgesic, antipsychotic, antidepressant	Opioid receptors, various CNS targets	[2]

Future Research Directions

The field of medicinal chemistry would benefit from further investigation into **1-Phenylpiperidine-2-carboxylic acid**. Key areas for future research include:

- **Development and Optimization of a Synthetic Protocol:** A detailed and optimized synthesis protocol would enable the production of sufficient quantities of the compound for thorough biological evaluation.
- **In-depth Biological Screening:** A comprehensive screening of the compound against a panel of biological targets, particularly those in the central nervous system, is warranted to identify

its primary mechanism of action.

- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of derivatives of **1-Phenylpiperidine-2-carboxylic acid** would provide valuable insights into the structural requirements for biological activity and could lead to the identification of more potent and selective compounds.
- **Pharmacokinetic and Toxicological Profiling:** Should promising biological activity be identified, a thorough evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its toxicological profile would be essential for any potential therapeutic development.

Conclusion

1-Phenylpiperidine-2-carboxylic acid represents an under-explored area within the well-established field of phenylpiperidine research. While specific data is limited, the structural features of this compound suggest potential for interesting biological activities, particularly in the realm of central nervous system disorders. The hypothetical synthesis and signaling pathways presented in this guide, based on data from related compounds, provide a framework for future research. Further investigation is required to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead structure in drug discovery.

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